molecular formula C15H12BrN5OS B12023711 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 613248-50-3

4-((3-Bromo-4-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12023711
CAS No.: 613248-50-3
M. Wt: 390.3 g/mol
InChI Key: ZTOALYBVRLXJSG-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Bromo-4-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione (CAS: 613248-50-3) is a Schiff base-triazole-thione hybrid compound with a molecular formula of C₁₅H₁₂BrN₅OS and a molecular weight of 390.26 g/mol . Its structure comprises a pyridin-2-yl group at position 3, a 3-bromo-4-methoxybenzylidene moiety at position 4, and a thione group at position 5 of the triazole ring.

Properties

CAS No.

613248-50-3

Molecular Formula

C15H12BrN5OS

Molecular Weight

390.3 g/mol

IUPAC Name

4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H12BrN5OS/c1-22-13-6-5-10(8-11(13)16)9-18-21-14(19-20-15(21)23)12-4-2-3-7-17-12/h2-9H,1H3,(H,20,23)/b18-9+

InChI Key

ZTOALYBVRLXJSG-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3)Br

Origin of Product

United States

Biological Activity

The compound 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by data from various studies.

  • Molecular Formula : C₁₅H₁₂BrN₅OS
  • Molecular Weight : 390.26 g/mol
  • CAS Number : 613248-50-3

Biological Activity Overview

  • Antimicrobial Activity
    • Studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown efficacy against various bacterial strains.
    • A study reported that S-substituted derivatives of 1,2,4-triazole-3-thiols displayed activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 µg/mL at a concentration of 125 µg/mL .
  • Antifungal Activity
    • The compound's structural features suggest potential antifungal properties. Research indicates that related triazole derivatives effectively inhibit fungal growth.
    • For instance, compounds containing methoxyphenyl groups showed promising antifungal activity against Candida albicans and other fungal strains .
  • Anticancer Activity
    • The anticancer potential of 1,2,4-triazole derivatives has been extensively studied. Compounds similar to the target molecule have demonstrated antiangiogenic properties and cytotoxic effects against various cancer cell lines.
    • One study highlighted that triazole derivatives exhibited significant cytotoxicity against HT29 colon cancer cells, indicating their potential as anticancer agents .

Structure-Biological Activity Relationship

The biological activity of triazole derivatives is often influenced by their structural modifications. Key observations include:

  • The presence of bromine and methoxy groups enhances antimicrobial and anticancer efficacy.
  • Variations in substituents on the sulfur atom did not significantly alter the antimicrobial activity among derivatives .

Case Study 1: Antimicrobial Screening

A series of S-substituted derivatives were synthesized and evaluated for their antimicrobial activity. The most active compounds were noted to have MIC values as low as 31.25 µg/mL against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus.

CompoundMIC (µg/mL)Target Organism
Compound A31.25Pseudomonas aeruginosa
Compound B62.5Staphylococcus aureus
Compound C125Escherichia coli

Case Study 2: Anticancer Evaluation

In vitro studies on cancer cell lines revealed significant cytotoxic effects for triazole derivatives with specific substitutions.

CompoundCell LineIC₅₀ (µM)
Compound DHT2910
Compound EMCF715

Scientific Research Applications

Antibacterial Activity

The compound has shown promising antibacterial properties, making it a candidate for the development of new antibacterial agents. Triazole derivatives are widely recognized for their ability to inhibit bacterial growth. The presence of the thione group in this compound may enhance its interaction with biological targets, potentially increasing its efficacy against resistant bacterial strains .

A study indicated that compounds similar to this triazole-thione derivative exhibited effective antimicrobial activities against various pathogens, including Staphylococcus aureus and Escherichia coli. The brominated aromatic system may improve lipophilicity and membrane penetration, which are crucial for antibacterial activity .

Synergistic Effects

Recent research has explored the synergistic effects of triazole-thione derivatives in combination with existing antibiotics. For instance, compounds derived from similar structures have been tested for their ability to reduce the minimum inhibitory concentration (MIC) of antibiotics against multidrug-resistant bacteria, demonstrating enhanced antibacterial effectiveness when used in combination therapies .

Fungicidal Properties

The structural characteristics of this compound suggest potential applications as a fungicide. Triazole compounds are known for their fungicidal properties due to their ability to inhibit fungal growth by interfering with sterol biosynthesis. The specific combination of bromine and methoxy substituents may enhance the fungicidal activity of this compound compared to other triazoles .

Research has focused on optimizing the structure of triazole-thione derivatives to enhance their biological activities. Modifications to the molecular structure can lead to improved potency and selectivity against specific bacterial strains or fungi. For example, the introduction of various substituents on the benzylidene moiety has been shown to affect the compound's lipophilicity and overall biological activity .

Case Studies

StudyFocusFindings
Antibacterial EvaluationDemonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Structure-Activity RelationshipIdentified optimal substituents that enhance antimicrobial properties; bromine substitution improves efficacy.
Synergistic ActivityShowed that combining this compound with traditional antibiotics reduced MIC against multidrug-resistant bacteria by up to four-fold.

Chemical Reactions Analysis

Schiff Base Formation and Hydrolysis

The benzylidene amino group (-N=CH-) undergoes reversible hydrolysis under acidic or basic conditions, regenerating the primary amine and aldehyde precursors .
Reaction Example :

Compound+H2OH+/OH3(pyridin2yl)1H1,2,4triazole5(4H)thione+3bromo4methoxybenzaldehyde\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} 3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione + 3-bromo-4-methoxybenzaldehyde

  • Conditions : Reflux in aqueous ethanol (acidic) or NaOH (basic).

  • Characterization : Hydrolysis products confirmed via 1H^1\text{H}-NMR and IR spectroscopy (loss of imine peak at ~1609 cm1^{-1}) .

Nucleophilic Substitution at the Bromine Site

The bromine atom on the benzylidene moiety participates in cross-coupling reactions, enabling structural diversification:
Suzuki-Miyaura Coupling :

Compound+Arylboronic acidPd catalystAryl-substituted derivative\text{Compound} + \text{Arylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{Aryl-substituted derivative}

  • Conditions : Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O, 80°C.

  • Applications : Used to introduce electron-donating/withdrawing groups for bioactivity optimization .

Thione Group Reactivity

The thione (-C=S) group undergoes tautomerization, oxidation, and coordination:
Tautomerization :

ThioneThiol tautomer\text{Thione} \leftrightarrow \text{Thiol tautomer}

  • Observed via 1H^1\text{H}-NMR (disappearance of S-H signal at ~14.1 ppm in DMSO-d6_6) .

Oxidation to Disulfide :

2CompoundH2O2Disulfide derivative+2H2O2\,\text{Compound} \xrightarrow{\text{H}_2\text{O}_2} \text{Disulfide derivative} + 2\,\text{H}_2\text{O}

  • Conditions : H2_2O2_2 in acetic acid, 60°C .

Metal Coordination :

  • Forms complexes with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) via S and N donors, enhancing antibacterial activity .

Triazole Ring Functionalization

The triazole ring participates in alkylation and acylation:
Alkylation :

Compound+R-XBaseN-alkylated triazole\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{N-alkylated triazole}

  • Reagents : Alkyl halides (e.g., CH3_3I) in THF with K2_2CO3_3 .

Acylation :

Compound+AcClEt3NN-acylated derivative\text{Compound} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-acylated derivative}

  • Applications : Improves lipophilicity for membrane penetration .

Pyridine Ring Reactions

The pyridyl group facilitates electrophilic substitution and coordination:
Nitration :

CompoundHNO3/H2SO4Nitro-substituted pyridine derivative\text{Compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Nitro-substituted pyridine derivative}

  • Regioselectivity : Directed by the electron-withdrawing triazole-thione group.

Coordination Chemistry :

  • Acts as a bidentate ligand in metal complexes (e.g., Ru3+^{3+}, Pt2+^{2+}) for catalytic applications.

Condensation Reactions

The primary amine (post-hydrolysis) reacts with carbonyl compounds to form new Schiff bases:

Amine intermediate+RCHONew benzylidene derivative\text{Amine intermediate} + \text{RCHO} \rightarrow \text{New benzylidene derivative}

  • Yield : ~50–70% in methanol .

Mechanistic Insights

  • Schiff Base Stability : The electron-withdrawing bromine and methoxy groups stabilize the imine bond, reducing hydrolysis rates compared to unsubstituted analogs.

  • Thione Reactivity : The sulfur atom’s nucleophilicity is modulated by resonance with the triazole ring, favoring metal coordination over alkylation in polar solvents .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its 3-bromo-4-methoxybenzylidene and pyridin-2-yl substituents. These groups influence electronic properties, solubility, and biological interactions. Key comparisons with analogues include:

Compound Name Substituents Key Structural Differences Impact on Properties
4-((2-Chlorobenzylidene)amino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione (6b) 2-Chlorobenzylidene, fluorobiphenyl Fluoro-biphenyl instead of pyridinyl; chloro vs. bromo substituent Enhanced lipophilicity from biphenyl; chloro may reduce steric hindrance compared to bromo.
5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-1H-1,2,4-triazole-3-thione Benzoxazole, 4-bromophenyl Benzoxazole core vs. pyridine; bromophenyl at different positions Benzoxazole may increase rigidity; bromine position affects electronic effects.
4-((5-Bromo-2-hydroxybenzylidene)amino)-3-ethyl-1H-1,2,4-triazole-5(4H)-thione 5-Bromo-2-hydroxybenzylidene, ethyl Hydroxy group vs. methoxy; ethyl substituent vs. pyridinyl Hydroxy group enhances hydrogen bonding; ethyl reduces π-π stacking potential.
4-[(E)-(4-Chlorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione 4-Chlorobenzylidene, methyl Chloro vs. bromo; methyl vs. pyridinyl Lower molecular weight; reduced steric effects compared to pyridinyl.

Key Observations :

  • Bromo vs. Chloro : Bromine’s larger atomic radius increases steric bulk and may enhance halogen bonding in biological targets .
  • Pyridinyl vs.
  • Methoxy vs. Hydroxy : Methoxy groups improve lipophilicity, whereas hydroxy groups favor solubility and hydrogen bonding .

Spectroscopic Data Comparison

Compound IR (C=N, cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
Target Compound ~1593 (C=N) Pyridine H: ~8.5–9.5; Br-C6H3-OCH3: ~6.10–8.01 390.26 [M+H]⁺
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-1H-1,2,4-triazole-3-thione 1593 (C=N) Aromatic H: 6.10–8.01; CH3: 2.55 464 [M+1]⁺
4-((3,4-Dimethoxybenzylidene)amino)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5(4H)-thione 1605 (C=N) Pyrazole H: 7.5–8.2; OCH3: 3.85 435 [M+H]⁺

Trends :

  • C=N Stretching : Consistent at ~1590–1605 cm⁻¹, confirming Schiff base formation .
  • Aromatic Protons : Chemical shifts vary based on electron-withdrawing/donating substituents (e.g., bromine deshields adjacent protons) .

Crystallographic Insights

  • E Configuration : X-ray data for analogous compounds (e.g., 6a ) confirm the E geometry of the C=N bond, critical for planar molecular alignment.
  • Thione vs. Thiol: Sulfur exists in the thione form (C=S), as evidenced by bond lengths (~1.67 Å) in compounds like 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione .
  • Dihedral Angles: Pyridin-2-yl and triazole rings in the target compound likely form a dihedral angle of ~40–50°, similar to quinoline-containing analogues (41.48° in ).

Preparation Methods

Core Intermediate Synthesis

The synthesis begins with the preparation of 4-amino-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione (Intermediate A ), achieved via cyclization of thiocarbohydrazide with pyridine-2-carboxylic acid derivatives. In one protocol, thiocarbohydrazide reacts with ethyl pyridine-2-carboxylate in refluxing ethanol, yielding a thiosemicarbazide intermediate. Subsequent cyclization in alkaline medium forms Intermediate A with 78–82% yield.

Intermediate A is critical due to its reactive amino and thione groups, enabling condensation with aromatic aldehydes. For the target compound, 3-bromo-4-methoxybenzaldehyde is used, introducing the brominated methoxybenzylidene moiety.

Schiff Base Formation

The final step involves condensing Intermediate A with 3-bromo-4-methoxybenzaldehyde under acidic conditions. A representative procedure dissolves Intermediate A (1 equiv) and the aldehyde (1.2 equiv) in glacial acetic acid, refluxing for 6–8 hours. The reaction’s progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of Intermediate A spots.

Mechanistic Insight :

  • Protonation : Acetic acid protonates the aldehyde’s carbonyl oxygen, enhancing electrophilicity.

  • Nucleophilic Attack : The amino group of Intermediate A attacks the carbonyl carbon, forming a hemiaminal.

  • Dehydration : Elimination of water yields the imine (Schiff base), stabilized by conjugation with the triazole-thione system.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalysis

Conventional methods using acetic acid achieve moderate yields (65–70%) but require prolonged reflux. Microwave-assisted synthesis reduces reaction time to 20–30 minutes, increasing yields to 85–90%. Polar aprotic solvents like DMF accelerate the reaction but may complicate purification due to byproduct formation.

Table 1: Solvent Effects on Reaction Efficiency

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Acetic acid11886895
Methanol6567292
DMF10048088
Microwave (DMF)1000.58997

Substituent Effects on Reactivity

Electron-withdrawing groups (e.g., bromine) on the benzaldehyde enhance electrophilicity, accelerating Schiff base formation. Conversely, steric hindrance from bulky substituents necessitates higher temperatures or longer reaction times. For 3-bromo-4-methoxybenzaldehyde, the methoxy group’s electron-donating effect slightly counteracts the bromine’s electron withdrawal, requiring optimized stoichiometry (1.2 equiv aldehyde).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • IR Spectroscopy :

    • C=S Stretch : 1245–1255 cm⁻¹ (thione group).

    • C=N Stretch : 1600–1620 cm⁻¹ (imine linkage).

    • N-H Stretch : 3350–3400 cm⁻¹ (triazole ring).

  • ¹H NMR (DMSO-d₆) :

    • δ 8.72 (s, 1H, CH=N).

    • δ 8.30–8.50 (m, 4H, pyridine-H).

    • δ 7.80–7.95 (d, 1H, benzylidene-H).

    • δ 3.89 (s, 3H, OCH₃).

  • Mass Spectrometry :

    • [M+H]⁺ at m/z 391.1 (calculated: 390.3 g/mol).

Crystallography and Stability

Single-crystal X-ray diffraction of analogous compounds reveals planar triazole-thione cores with dihedral angles of 5–10° between the pyridine and benzylidene rings. The thione sulfur participates in hydrogen bonding (S⃛H–N), enhancing crystalline stability. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months, indicating robust shelf life.

Comparative Analysis with Analogous Triazole-Thiones

Table 2: Reaction Conditions and Yields for Selected Derivatives

CompoundAldehyde SubstituentMethodYield (%)
4-((4-Hydroxybenzylidene)amino)-3-phenyl4-HydroxybenzaldehydeConventional64
4-((5-Chlorobenzylidene)amino)-3-ethyl5-ChlorosalicylaldehydeMicrowave91
Target Compound3-Bromo-4-methoxybenzaldehydeMicrowave89

The target compound’s bromine atom necessitates higher reaction temperatures compared to chloro or hydroxy derivatives but offers superior antibacterial activity due to enhanced lipophilicity.

Industrial-Scale Considerations

Pilot-scale synthesis (1 kg batch) employs continuous flow reactors to maintain temperature control during exothermic Schiff base formation. Ethanol-water mixtures (7:3) facilitate crystallization, yielding 83% pure product after recrystallization. Regulatory guidelines (ICH Q11) recommend monitoring genotoxic impurities (e.g., unreacted aldehydes) via HPLC-UV at limits <10 ppm .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

SolventCatalystTime (h)Yield (%)Reference
ChloroformAlCl₃872
EthanolNone1258

Which spectroscopic techniques are essential for characterizing the compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm the presence of the pyridinyl proton environment (δ 8.2–8.6 ppm) and the methoxy group (δ 3.8–4.0 ppm). The imine (C=N) carbon appears at ~160 ppm in ¹³C NMR .
  • FT-IR: Key peaks include ν(C=N) at ~1600 cm⁻¹ and ν(C=S) at ~1220 cm⁻¹ .
  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., 393.2 g/mol for C₁₅H₁₂BrN₅OS) .

How is single-crystal X-ray diffraction (SCXRD) employed to confirm its structure?

Methodological Answer:
SCXRD is critical for resolving bond lengths, angles, and supramolecular interactions. For example:

  • Crystal System: Monoclinic (P2₁/c) with Z = 4 .
  • Key Metrics:
    • Imine bond (C=N): ~1.28 Å.
    • Dihedral angle between triazole and pyridinyl rings: ~15° .
  • Software: SHELXL (for refinement) and ORTEP-3 (for visualization) ensure precision .

Advanced Research Questions

How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) may enhance imine formation .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) can increase reaction rates but may require post-reaction dialysis.
  • Microwave-Assisted Synthesis: Reduces reaction time to 1–2 hours with comparable yields .

Q. Table 2: Catalytic Efficiency

CatalystSolventTime (h)Yield (%)
AlCl₃CHCl₃872
p-TsOHEtOH668

What computational methods predict the compound’s reactivity and electronic properties?

Methodological Answer:

  • DFT Calculations: Used to map frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~3.5 eV) indicates potential charge-transfer interactions .
  • Molecular Docking: Predicts binding affinity to biological targets (e.g., enzymes like COX-2) by analyzing π-π stacking and hydrogen bonds .
  • MD Simulations: Assess stability in solvated environments (e.g., water/ethanol mixtures) .

How to resolve discrepancies in crystallographic data during structure refinement?

Methodological Answer:

  • Disorder Modeling: Use SHELXL’s PART instruction to model disordered atoms (e.g., methoxy groups) .
  • Validation Tools: Check for outliers in bond lengths/angles using PLATON/ADDSYM .
  • Twinned Data: Apply HKLF 5 in SHELXL for twin refinement if merging Rint > 0.1 .

Example: In , a high R factor (0.065) was resolved by re-examining thermal displacement parameters (Uᵢⱼ) for bromine atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.